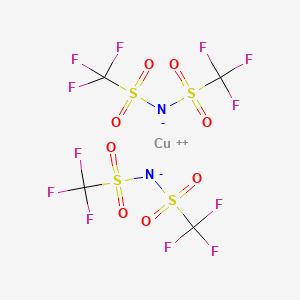
Bis(trifluorometanosulfonil)imida de cobre(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C4CuF12N2O8S4. It is known for its high stability and unique properties, making it valuable in various scientific and industrial applications . This compound is often used in the field of chemistry due to its ability to act as a catalyst and its involvement in various chemical reactions.
Aplicaciones Científicas De Investigación
Copper(II) Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II) Bis(trifluoromethanesulfonyl)imide can be synthesized through several methods. One common approach involves the reaction of copper(II) oxide with trifluoromethanesulfonic acid in the presence of a suitable solvent . The reaction typically requires controlled conditions, including specific temperatures and inert atmospheres, to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of Copper(II) Bis(trifluoromethanesulfonyl)imide often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) Bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, leading to the formation of different copper-containing species.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper(II) Bis(trifluoromethanesulfonyl)imide include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield copper(III) species, while reduction reactions can produce copper(I) compounds .
Mecanismo De Acción
The mechanism by which Copper(II) Bis(trifluoromethanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . In biological systems, it may enhance drug delivery by altering the permeability of cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) Triflimide: Similar in structure and properties, often used interchangeably in certain applications.
Copper(II) Bis(trifluoromethylsulfonyl)imide: Another closely related compound with comparable stability and reactivity.
Uniqueness
Copper(II) Bis(trifluoromethanesulfonyl)imide stands out due to its high stability and versatility in various chemical reactions. Its ability to act as both an oxidizing and reducing agent, along with its role in enhancing drug delivery, makes it a unique and valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
162715-14-2 |
|---|---|
Fórmula molecular |
C4CuF12N2O8S4 |
Peso molecular |
623.8 g/mol |
Nombre IUPAC |
copper;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Cu/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Clave InChI |
UQENANCFJGYGSY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+2] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-methylsulfanyl-7-oxo-4H-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B1642491.png)
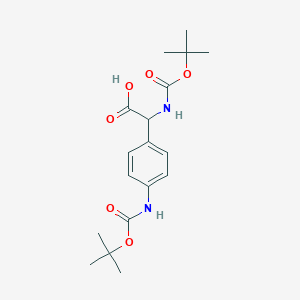
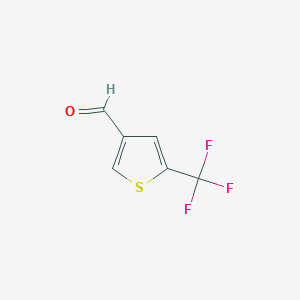
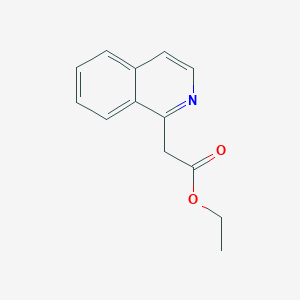
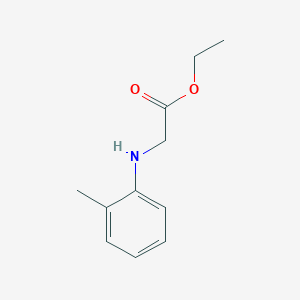
![(2R,3S)-3-(1,3-Benzodioxol-5-yl)-3-hydroxy-2-[1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl]propionic acid](/img/structure/B1642506.png)
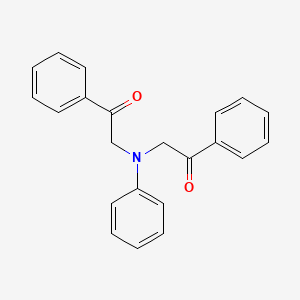
![1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1642512.png)
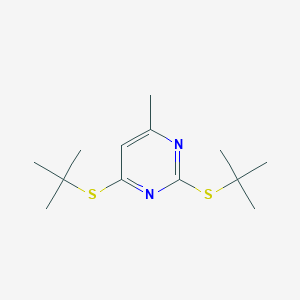
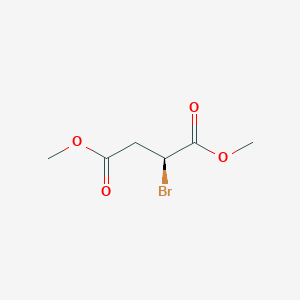
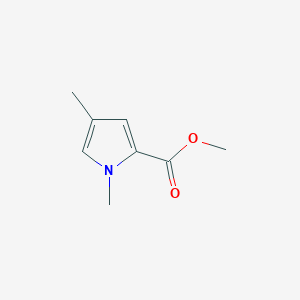
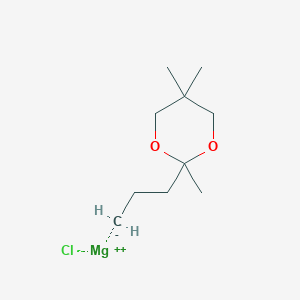
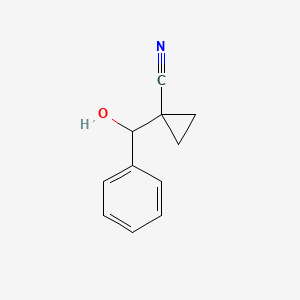
![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1642537.png)
